molecular formula C13H14N2O3 B2482687 4-(tetrahydrofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1031945-48-8

4-(tetrahydrofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2482687
CAS RN: 1031945-48-8
M. Wt: 246.266
InChI Key: DZYOAZCWKZQKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives, which are structurally related to the target compound, has been achieved through various methods, including one-pot multi-component reactions. For instance, a catalytic one-pot three-component reaction involving aldehydes, o-phenylenediamine derivatives, and isocyanides in the presence of zirconium tetrachloride has been described, highlighting an efficient and environmentally benign methodology for producing these compounds with good to excellent yields (Jehbez & Safaei, 2018). Similarly, a metal-free, water-mediated synthesis pathway for tetrahydroquinoxalines emphasizes the role of water as a hydrogen donor, showcasing a practical approach to synthesizing these compounds (Liu et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by NMR and IR spectroscopy, providing insights into their complex frameworks. The structural elucidation of these compounds is essential for understanding their chemical behavior and potential applications in various fields.

Chemical Reactions and Properties

Quinoxaline derivatives undergo a range of chemical reactions, including nucleophilic aromatic substitution (SNAr) and condensation reactions, leading to diverse functionalized products. For example, the dual SNAr reaction in activated ortho-halonitrobenzenes offers a direct synthesis pathway for substituted 1,2,3,4-tetrahydroquinoxalines (Deshmukh, Das, & Jain, 2013). Additionally, novel isocyanide-based three-component synthesis methods have been developed for producing highly substituted 3,4-dihydroquinoxalin-2-amine derivatives, further expanding the chemical versatility of these compounds (Shaabani, Maleki, Mofakham, & Khavasi, 2008).

Scientific Research Applications

Synthesis of Quinoxalines

Quinoxalines, including structures related to 4-(tetrahydrofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, are synthesized through various chemical reactions. A study by Attanasi et al. (2001) demonstrates a convenient liquid- and solid-phase synthesis of 3-methylquinoxaline-2-carboxylates from (E)-3-diazenylbut-2-enes, which react in tetrahydrofuran with aromatic 1,2-diamines. This process is applicable in both liquid and solid phases, highlighting its versatility in synthetic chemistry (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).

Catalytic Synthetic Methods for Tetrahydrofurans

Tetrahydrofuran rings are prevalent in biologically active molecules. Grandjean and Nicewicz (2013) have developed an organocatalytic synthetic method for constructing tetrahydrofurans using allylic alcohols and alkenes. This catalytic method provides a direct synthesis of valuable tetrahydrofurans from common organic reagents, underscoring the importance of these structures in medicinal chemistry and drug design (Grandjean & Nicewicz, 2013).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Bacchi et al. (2005) explored the palladium-catalyzed oxidative carbonylation reactions to synthesize heterocyclic derivatives including tetrahydrofuran, dioxolane, and oxazoline derivatives. This method involves the reaction of 4-yn-1-ones with catalytic amounts of PdI(2) under a mixture of CO and air, providing a versatile approach to constructing complex heterocyclic frameworks (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Gold(I)-Catalyzed Regiodivergent Rearrangements

The work by Li et al. (2012) demonstrates how 2-alkynyl carbonyl compounds, including those with cyclopentene rings or heterocycles, can be transformed into dihydrobenzofurans and tetrahydrofuro[2,3-c]pyridines through a gold(I) catalyzed 1,2-alkyl migration process. This method offers excellent regioselectivity and stereospecificity, illustrating the potential of gold catalysis in organic synthesis (Li, Li, Zhou, Wu, & Zhang, 2012).

Safety and Hazards

The safety data sheet (SDS) provides information on the potential hazards of a compound. For tetrahydrofuran-2-carbonyl chloride, it is classified as corrosive to metals, harmful if swallowed or inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(oxolane-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-8-15(13(17)11-6-3-7-18-11)10-5-2-1-4-9(10)14-12/h1-2,4-5,11H,3,6-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYOAZCWKZQKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.